2,6-Bis((1H-imidazol-1-yl)methyl)pyridine
Description
Context and Significance of Pyridine-Imidazole Ligands in Contemporary Chemistry
Pyridine-imidazole ligands represent a significant class of compounds in modern coordination chemistry. The combination of a pyridine (B92270) and one or more imidazole (B134444) rings within a single molecular structure provides multiple nitrogen donor sites, allowing for versatile coordination with a wide range of metal ions. researchgate.net These ligands can act as bidentate, tridentate, or even tetradentate chelating agents, forming stable complexes with varied geometries and electronic properties. researchgate.netresearchgate.net
The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in many biological systems and serves as a potent σ-donor in coordination complexes. researchgate.net Pyridine, a six-membered aromatic heterocycle, also features a nitrogen atom capable of coordination. The electronic properties of both rings can be readily tuned through substitution, influencing the stability and reactivity of the resulting metal complexes. nih.gov This tunability makes pyridine-imidazole ligands valuable in the design of functional materials, including metal-organic frameworks (MOFs), supramolecular assemblies, and biomimetic complexes that model the active sites of metalloenzymes. researchgate.netresearchgate.net The ability of these ligands to facilitate specific electronic and structural properties in metal complexes has led to their application in catalysis, materials science, and medicinal chemistry. nih.govnih.gov
Overview of the Research Landscape for 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine
This compound, with the chemical formula C13H13N5, is a specific example of a pyridine-imidazole ligand that has garnered considerable attention in the scientific community. nih.gov Its structure features a central pyridine ring flanked by two (1H-imidazol-1-yl)methyl arms, making it a potent tridentate NNN pincer ligand.
Research into this compound has explored its synthesis, coordination chemistry, and the properties of its metal complexes. Studies have shown that it can form coordination polymers with various metal ions, such as zinc(II), where the conformation of the ligand influences the resulting supramolecular architecture. nih.govacs.org For instance, the reaction conditions can lead to the formation of different one-dimensional motifs, including double helical and zigzag chains. nih.gov
Furthermore, derivatives of this compound have been synthesized and investigated for their potential biological activities. In one study, the compound and its derivatives were evaluated for their antimycobacterial properties, highlighting a potential application in medicinal chemistry. nih.gov The structural and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H13N5 |
| Molecular Weight | 239.28 g/mol |
| IUPAC Name | 2,6-bis(imidazol-1-ylmethyl)pyridine |
| Physical Appearance | White powder |
| Melting Point | 98–106 °C |
Historical Development and Foundational Studies of Bis(imidazolyl)pyridine Systems
The development of bis(imidazolyl)pyridine systems is part of the broader history of pincer ligands in coordination chemistry. Pincer ligands are chelating agents that bind tightly to three coplanar sites on a metal center, typically in a meridional fashion. This coordination mode imparts high thermal stability and unique reactivity to the resulting metal complexes.
While the concept of pincer ligands has been established for several decades, the exploration of pyridine-based NNN pincer ligands gained significant momentum in the late 20th century. A major breakthrough in a related area was the independent discovery by three research groups in the late 1990s of iron catalysts based on pyridine-bis(imine) (PDI) ligands for olefin polymerization. acs.orgnih.gov These findings demonstrated the remarkable catalytic activity that could be achieved with well-designed pincer complexes of first-row transition metals.
Building on these foundational studies, researchers began to explore variations of the pincer framework, including the incorporation of imidazole and other N-heterocyclic groups. researchgate.net The synthesis of tridentate ligands incorporating both pyridine and imidazole moieties was driven by the desire to create models for biological systems, such as the active site of carbonic anhydrase. cdnsciencepub.com These early studies established the coordination behavior of such ligands and their ability to form stable 1:1 and 2:1 complexes with metal ions like Zn2+ and Co2+. cdnsciencepub.com The flexibility and strong donor properties of the imidazole units, combined with the rigid pyridine core, provided a versatile platform for constructing complex molecular architectures and functional coordination compounds. researchgate.netrsc.org
Synthetic Methodologies for this compound and Its Structural Analogs
The synthesis of this compound, a key tridentate N-donor ligand, and its derivatives is primarily achieved through direct alkylation strategies followed by post-synthetic modifications. These methodologies allow for the construction of the core scaffold and the subsequent introduction of diverse functionalities to tune its chemical and physical properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
2,6-bis(imidazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C13H13N5/c1-2-12(8-17-6-4-14-10-17)16-13(3-1)9-18-7-5-15-11-18/h1-7,10-11H,8-9H2 |
InChI Key |
PXSZNVYELYSGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)CN2C=CN=C2)CN3C=CN=C3 |
Origin of Product |
United States |
Coordination Chemistry of 2,6 Bis 1h Imidazol 1 Yl Methyl Pyridine
Ligand Architecture and Diverse Coordination Modes
The coordination behavior of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine is largely dictated by its molecular structure, which features a pyridine (B92270) ring flanked by two methyl-imidazole arms. This arrangement provides multiple nitrogen donor atoms, leading to diverse coordination possibilities.
The most common coordination mode for this compound is as a tridentate N,N,N-donor ligand. researchgate.net In this arrangement, the central pyridine nitrogen and one nitrogen atom from each of the two imidazole (B134444) rings bind to a single metal center. This "pincer" type coordination creates two stable five-membered chelate rings, enhancing the stability of the resulting metal complex. researchgate.net This tridentate chelation has been observed in complexes with a variety of metal ions, leading to the formation of well-defined coordination geometries.
The nitrogen atoms of the imidazole rings play a crucial role in determining the metal ion binding affinity and selectivity of the ligand. Imidazole is a more basic ligand compared to pyridine, with the pKa of the imidazolium cation being around 6.95, while that of the pyridinium cation is approximately 5.23. wikipedia.orgwikipedia.org This difference in basicity suggests that the imidazole nitrogens are stronger sigma-donors than the pyridine nitrogen, leading to stronger bonds with metal ions.
Formation and Characterization of Metal-Ligand Complexes
The ability of this compound to act as a versatile tridentate ligand has led to the synthesis and characterization of a wide array of metal-ligand complexes.
Palladium(II): The coordination of this compound and its derivatives with Palladium(II) has been reported, often resulting in square-planar complexes. researchgate.netrsc.org These complexes are of interest for their potential applications in catalysis and materials science.
Zinc(II): Zinc(II) complexes with this ligand have been studied, with NMR studies indicating complexation. mdpi.com Given zinc's preference for tetrahedral or octahedral geometries, the ligand can adapt its conformation to accommodate the metal ion's requirements.
Copper(I): The coordination chemistry of related pyridine-imidazole ligands with Copper(I) has been explored, revealing diverse structural motifs, including dimeric structures and one-dimensional coordination polymers. bohrium.com The flexible nature of the ligand allows for the formation of various coordination geometries around the Copper(I) center.
Gold(I) and Gold(III): Gold complexes with pyridine-based ligands are an active area of research. acs.org While specific studies on the Gold(I) complex of this compound are emerging, related imidazo[1,2-a]pyridine derivatives have been shown to form stable complexes with Gold(III). nih.govnih.gov The interaction of gold ions with such ligands is of interest for potential biological applications.
Iron(II): Iron(II) complexes with similar 2,6-bis(imidazol-2-yl)pyridine ligands have been extensively studied and are known to exhibit spin crossover behavior. researchgate.netmdpi.comnih.gov These studies have shown that two ligand molecules coordinate to the iron(II) ion in a tridentate fashion, resulting in a distorted octahedral geometry. researchgate.net
A variety of spectroscopic techniques are employed to characterize the formation and properties of metal complexes with this compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the complexation of this ligand. Upon coordination to a metal ion, shifts in the proton and carbon signals of the pyridine and imidazole rings are observed. mdpi.comnih.gov For instance, a downfield shift in the signals of the pyridyl ring protons is indicative of coordination to a metal center. nih.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the formation of metal-ligand complexes and determine their stoichiometry. mdpi.commdpi.com This technique allows for the identification of molecular ions corresponding to the metal complex, providing valuable information about its composition in solution.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds formed with this compound and its derivatives reveals a rich diversity of molecular architectures. X-ray crystallography has been instrumental in elucidating the coordination geometries and intermolecular interactions in these systems.
The table below summarizes the coordination of this compound with various metal ions and the techniques used for their characterization.
| Metal Ion | Coordination Number | Typical Geometry | Characterization Techniques |
|---|---|---|---|
| Palladium(II) | 4 | Square Planar | NMR, Mass Spectrometry, X-ray Diffraction |
| Zinc(II) | 4 or 6 | Tetrahedral or Octahedral | NMR, Mass Spectrometry |
| Copper(I) | 3 or 4 | Trigonal Planar or Tetrahedral | NMR, Mass Spectrometry, X-ray Diffraction |
| Gold(I)/Gold(III) | 2 or 4 | Linear or Square Planar | NMR, Mass Spectrometry, UV-Vis |
| Iron(II) | 6 | Distorted Octahedral | Mössbauer Spectroscopy, Magnetic Susceptibility, X-ray Diffraction |
Single-Crystal X-ray Diffraction Studies of Complex Geometries
In the complexes ZnLCl₂·0.5H₂O (1) and ZnLBr₂·0.25H₂O (2), the Zn(II) ion is coordinated by the three nitrogen atoms of the ligand L and two halide ions, resulting in a distorted trigonal bipyramidal geometry. The ligand L coordinates in a meridional fashion. A key finding from these studies is the spontaneous resolution of these complexes upon crystallization, leading to the formation of homochiral double-helical chains. These helices can exhibit either M- (left-handed) or P- (right-handed) helicity.
The reaction of L with ZnCl₂ in anhydrous N,N-dimethylformamide (DMF) yields an achiral zigzag polymeric chain in the complex ZnLCl₂ (3a). In contrast, when this reaction is carried out in wet DMF, an achiral 2₁ helical chain is formed in the polymorph 3b. These studies underscore the significant role of reaction conditions and solvent molecules in directing the final geometry of the coordination complex.
Below is a table summarizing the crystallographic data for selected Zn(II) complexes of L.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| ZnLCl₂·0.5H₂O (1a) | C₁₃H₁₄Cl₂N₅O₀.₅Zn | Monoclinic | C2 | 24.184(4) | 9.073(1) | 7.747(1) | 96.95(1) | 1686.9(4) |
| ZnLBr₂·0.25H₂O (2a) | C₁₃H₁₃.₅Br₂N₅O₀.₂₅Zn | Monoclinic | C2 | 24.515(4) | 9.177(2) | 7.842(1) | 96.88(1) | 1749.5(5) |
| ZnLCl₂ (3a) | C₁₃H₁₃Cl₂N₅Zn | Monoclinic | P2₁/n | 7.740(2) | 13.918(4) | 14.128(4) | 98.43(1) | 1506.0(7) |
| ZnLCl₂ (3b) | C₁₃H₁₃Cl₂N₅Zn | Orthorhombic | P2₁2₁2₁ | 7.771(2) | 13.784(3) | 14.079(3) | 90 | 1505.4(6) |
Conformational Flexibility and Isomerism in Metal Complexes
The methylene (B1212753) (-CH₂-) linkages in this compound provide significant conformational flexibility. The ligand can adopt different spatial arrangements of its pyridine and imidazole rings to accommodate the coordination preferences of a metal ion and the packing forces in the crystal lattice. This flexibility is the primary reason for the observed structural diversity and isomerism in its metal complexes.
The orientation of the two imidazole rings relative to the central pyridine ring is a key conformational variable. In the studied Zn(II) complexes, the ligand L consistently acts as a tridentate N₃ donor. However, the resulting polymer structures are dramatically different, ranging from double helices to zigzag and single helical chains. This phenomenon is a clear manifestation of supramolecular isomerism, where the same chemical components assemble into different superstructures.
The formation of different isomers is highly dependent on the solvent used during synthesis. For instance, the reaction of L and ZnCl₂ yields a zigzag chain (3a) in dry DMF, while a helical chain (3b) is formed in wet DMF. This indicates that hydrogen bonding interactions with solvent molecules play a crucial role in directing the self-assembly process and selecting a specific conformation of the ligand. The spontaneous resolution of the double-helical structures in complexes 1 and 2 into homochiral crystals is another significant aspect of the isomerism observed in this system.
Investigation of Electronic and Magnetic Properties in Metal Complexes
Based on a comprehensive review of the scientific literature, there is currently no available research focused on the electronic and magnetic properties of metal complexes specifically derived from the ligand this compound.
Spin Crossover Phenomena in Iron(II) Complexes of Related Pyridine-Imidazole Ligands
There are no published studies on spin crossover (SCO) phenomena in iron(II) complexes of this compound. While the broader class of pyridine-imidazole ligands has been investigated for spin crossover properties, particularly with the isomeric ligand 2,6-bis(1H-imidazol-2-yl)pyridine, this specific ligand remains unexplored in this context.
Supramolecular Chemistry and Self Assembly Processes
Metal-Directed Self-Assembly Architectures
Coordination-driven self-assembly is a powerful strategy for constructing sophisticated metallosupramolecular architectures from well-defined molecular components. The predictable coordination geometry of metal ions combined with the specific binding motifs of organic ligands like 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine allows for the rational design of both discrete and extended structures.
The flexible nature of this compound (L¹) is particularly suited for the synthesis of discrete, cage-like structures such as metallacalixarenes. Through coordination-driven self-assembly with palladium(II)-based building blocks, this ligand has been used to create palladium(II)-based metallacalixarenes. 222.198.130 These reactions yield unique single and double bowl-shaped structures, which function as receptors for anions. 222.198.130
The formation of these discrete assemblies is highly dependent on the stoichiometry and geometry of the metal precursors and the ligand. For instance, reacting L¹ with specific palladium(II) precursors has led to the successful synthesis of [ML]²⁺ and [ML₂]²⁺ type metallacalixarenes. 222.198.130 The resulting structures, confirmed by single crystal X-ray diffraction, showcase the ligand's ability to bend and coordinate to the metal center, forming a well-defined cavity characteristic of calixarenes. 222.198.130 This approach is a key example of how ligand design directly influences the final supramolecular architecture, leading to cage-like molecules with potential applications in host-guest chemistry.
| Complex Type | Ligand | Metal Precursor | Resulting Structure |
| [ML]²⁺ | This compound | Palladium(II) | Single Bowl-Shape Metallacalixarene |
| [ML₂]²⁺ | This compound | Palladium(II) | Double Bowl-Shape Metallacalixarene |
This table illustrates the formation of discrete metallacalixarene structures from this compound and palladium(II) precursors.
Beyond discrete cages, this compound and its analogues are extensively used to construct infinite one-, two-, or three-dimensional structures known as coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions, which act as nodes, and organic ligands, which act as linkers, to create extended networks. nih.gov The fusion of pyridine (B92270) and imidazole (B134444) motifs within a single ligand framework results in a polydentate ligand that can form stable, extended complexes.
The synthesis of CPs and MOFs typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. 222.198.130 For example, a related ligand, 2,6-bis(imidazole-1-yl)pyridine, has been combined with zinc(II) ions to produce two-dimensional (2D) coordination polymers. mdpi.com The resulting frameworks can exhibit interesting properties, such as interpenetration, where multiple independent networks are intertwined. mdpi.com The versatility of the pyridine-imidazole scaffold allows for the creation of a wide range of CP and MOF structures with potential applications in areas like gas storage, catalysis, and sensing.
Control over Supramolecular Network Formation
The final topology and morphology of a coordination polymer or MOF are not dictated solely by the choice of ligand and metal ion. Reaction conditions play a crucial role in directing the self-assembly process, allowing for fine-tuning of the material's structure and properties.
The choice of solvent and reaction conditions, specifically the distinction between hydrothermal (water-based) and solvothermal (organic solvent-based) synthesis, can have a profound impact on the resulting supramolecular structure. researchgate.net Research on the closely related 2,6-bis(imidazole-1-yl)pyridine ligand demonstrates this effect clearly.
A hydrothermal reaction between this ligand and zinc nitrate under basic conditions yields a 2D network that exhibits 2-fold interpenetration. mdpi.com In contrast, conducting the same reaction under solvothermal conditions using N,N-dimethylformamide (DMF) as the solvent results in a non-interpenetrating 2D network. mdpi.com This pair of compounds, being pseudo-supramolecular isomers, highlights how the reaction environment can control the degree of network entanglement, a critical factor for determining material properties like porosity. mdpi.com Solvothermal reactions, in general, are a highly effective route for the crystal growth of coordination polymers under relatively mild conditions. researchgate.net
| Synthesis Method | Solvent | Resulting Network Structure |
| Hydrothermal | Water | 2D (4,4)-network with 2-fold interpenetration |
| Solvothermal | DMF | Non-interpenetrating 2D (4,4)-network |
This table compares the structural outcomes of hydrothermal and solvothermal synthesis using a 2,6-bis(imidazol-1-yl)pyridine ligand with zinc(II). mdpi.com
Guest molecules, including solvent molecules and counter-anions present during crystallization, can act as templates or space-fillers, significantly influencing the final structure of the supramolecular assembly. The strong effect of guest solvents is evident in the formation of pseudo-supramolecular isomers, where different solvents lead to distinct network topologies, such as interpenetrated versus non-interpenetrated frameworks. mdpi.com
Fundamental Design Principles for Supramolecular Materials
The rational design of functional supramolecular materials based on ligands like this compound relies on a set of fundamental principles. These principles leverage the interplay between the geometric and chemical properties of the molecular components and the reaction conditions.
Key design principles include:
Component Geometry: The structure of the organic ligand (its length, rigidity, and the orientation of its donor atoms) and the preferred coordination geometry of the metal ion are the primary determinants of the final architecture. bohrium.com The tridentate N-donor capability of the 2,6-bis(imidazolylmethyl)pyridine scaffold provides a predictable coordination motif for building complex structures.
Thermodynamic and Kinetic Control: Reaction conditions such as temperature, solvent, pH, and reactant concentrations can be manipulated to favor the formation of a specific desired product over other possible thermodynamic or kinetic products.
Hierarchical Self-Assembly: Complex structures can be built up in a stepwise manner using multiple noncovalent interactions, such as metal-coordination, hydrogen bonding, and π-π stacking. mdpi.com This hierarchical approach allows for the construction of highly ordered and complex systems from simple building blocks.
Use of Templates: Anions and guest solvent molecules can act as templates, directing the assembly of the framework around them. This templating effect is a powerful tool for controlling porosity and network topology. mdpi.com
By carefully considering these principles, chemists can design and synthesize new supramolecular materials with tailored structures and properties for specific applications.
Strategies for Tailoring Topological Architectures and Dimensionality
The final architecture of coordination polymers derived from pyridyl-imidazole ligands is not solely dependent on the ligand itself but can be meticulously controlled by several strategic factors. These include the choice of solvent system, the coordination geometry of the metal ion, and the nature of co-ligands or counter-anions.
One of the most effective strategies is the use of different solvent conditions to direct the self-assembly process. Research on the closely related achiral ligand 2,6-bis(imidazol-1-yl)pyridine (pyim2) demonstrates that the solvent environment can significantly alter the geometry around the central metal ion, leading to distinct supramolecular architectures. For example, the reaction of pyim2 with zinc nitrate in a unary solvent like methanol can produce a 2D coordination polymer with a specific helical structure. In contrast, employing a binary solvent mixture such as DMF/methanol can lead to a different, non-helical arrangement. This solvent-dependent structural variation highlights a key method for tailoring the final solid-state assembly. researchgate.net
Another powerful strategy involves the introduction of ancillary ligands, such as dicarboxylates, which can bridge metal centers and influence the dimensionality and topology of the resulting network. In systems utilizing 2,6-bis(imidazole-1-yl)pyridine, the use of terephthalic acid as a co-ligand with a zinc salt under different solvent conditions (hydrothermal vs. solvothermal in DMF) leads to the formation of pseudo-supramolecular isomers. acs.org One isomer exhibits a 2D undulating (4,4)-network with 2-fold interpenetration, while the other forms a non-interpenetrating 2D (4,4)-network. acs.org This demonstrates that the interplay between the primary ligand, the co-ligand, and the solvent/guest molecules provides a sophisticated tool for controlling network entanglement, a critical aspect of crystal engineering. acs.org
The choice of the metal ion and its inherent coordination preference is also a fundamental tool. For instance, iron(II) treated with a similar click ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, forms a discrete monomeric octahedral complex, [Fe(L)2]2+. otago.ac.nz However, the subsequent introduction of a second metal ion, such as silver(I), can link these monomeric units into a heterometallic linear coordination polymer, thereby increasing the dimensionality of the assembly. otago.ac.nz
Table 1: Influence of Synthesis Conditions on Supramolecular Architecture with the Analogous Ligand 2,6-bis(imidazol-1-yl)pyridine (pyim2)
| Metal Ion | Co-Ligand/Anion | Solvent System | Resulting Architecture/Topology | Reference |
|---|---|---|---|---|
| Zn(II) | Nitrate | Methanol | 2D achiral helical coordination polymer | researchgate.net |
| Cd(II) | Nitrate | DMF/Methanol | 2D achiral helical coordination polymer | researchgate.net |
| Zn(II) | Nitrate | DMF/H₂O | 2D achiral helical coordination polymer | researchgate.net |
| Cd(II) | Nitrate | DMF/H₂O | 2D homochiral helical coordination polymer | researchgate.net |
| Zn(II) | 1,4-benzenedicarboxylate | H₂O (Hydrothermal) | 2D (4,4)-network with 2-fold interpenetration | acs.org |
| Zn(II) | 1,4-benzenedicarboxylate | DMF (Solvothermal) | 2D non-interpenetrating (4,4)-network | acs.org |
Contribution of Non-Covalent Interactions (e.g., Hydrogen Bonding) to Self-Assembly
While coordination bonds form the primary framework of these supramolecular structures, weaker non-covalent interactions are crucial for stabilizing the assemblies and directing their extension into higher-dimensional networks. Hydrogen bonding, in particular, is a powerful organizing force in designing and solidifying supramolecular architectures. researchgate.net
The imidazole moieties of this compound and related ligands are excellent candidates for hydrogen bonding. nsf.gov The N-H groups of imidazolium rings or coordinated imidazole ligands can act as hydrogen bond donors, while uncoordinated nitrogen atoms, counter-anions, or solvent molecules can act as acceptors.
In the crystal structure of a manganese(II) complex with the related ligand 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine, N—H⋯O hydrogen bonds play a critical role. nih.gov These interactions link the cationic [Mn(bip)₂]²⁺ units with the perchlorate counter-ions, forming zigzag chains. These chains are then further interconnected through additional hydrogen bonds and π–π stacking interactions to build a robust three-dimensional network. nih.gov This illustrates how hydrogen bonds act as supramolecular glue, connecting discrete or lower-dimensional coordination units into more complex, higher-dimensional systems. researchgate.net
Table 2: Examples of Non-Covalent Interactions in Supramolecular Assemblies of Related Pyridyl-Imidazole Ligands
| Complex/Ligand System | Interaction Type | Donor-Acceptor | Geometric Parameter (Distance Å / Angle °) | Role in Assembly | Reference |
|---|---|---|---|---|---|
| Mn(bip)₂₂ (bip = 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine) | N—H⋯O Hydrogen Bond | N(imidazole)—H···O(perchlorate) | N/A | Forms zigzag chains and contributes to 3D network | nih.gov |
| [trans-Zn(pyim2)₂(NO₃)₂] (pyim2 = 2,6-bis(imidazol-1-yl)pyridine) | C—H⋯O Hydrogen Bond | C(imidazole)—H···O(nitrate) | O···H = 2.600(2) - 2.666(2) Å | Connects adjacent helical grids within a 2D layer | researchgate.net |
| [CuCl(4-pyim)₂]₂Cl₂(H₂O)₁₀ (4-pyim = 4-(2'-pyridyl)imidazole) | Hydrogen Bonding & π-stacking | N-H···Cl, O-H···Cl, O-H···N | N/A | Creates an extensive hydrogen-bonding network stabilizing the lattice | nsf.gov |
Based on a comprehensive search for scientific literature, a detailed article on the advanced computational and theoretical investigations of This compound cannot be generated at this time.
The available research provides extensive computational studies, including Density Functional Theory (DFT) calculations, for structurally related but distinct molecules. These include derivatives such as 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine and 2,6-bis(1H-imidazol-2-yl)pyridine researchgate.netnih.govresearchgate.net. These studies cover optimized geometries, frontier molecular orbitals, and spectroscopic predictions for those specific compounds.
Therefore, fulfilling the request for an article with detailed research findings and data tables focused solely on this specific compound is not possible without violating the strict requirement for scientific accuracy and adherence to the provided subject molecule.
Advanced Computational and Theoretical Investigations
Theoretical Approaches to Ligand-Metal Interactions and Supramolecular Phenomena
Computational Insights into Coordination Preferences and Complex Stability
No computational studies detailing the coordination preferences or the stability of metal complexes specifically with the 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine ligand were identified in the available research. Theoretical investigations using methods such as Density Functional Theory (DFT) have been performed on related ligands, but this data cannot be extrapolated to the target compound without specific analysis.
Prediction of Anion Binding Properties in Supramolecular Systems
There is no available research predicting the anion binding properties of supramolecular systems formed specifically from this compound. While studies on related benzimidazole (B57391) compounds have shown the importance of N-H fragments in anion binding, similar predictive models for this specific ligand have not been found.
Applications of 2,6 Bis 1h Imidazol 1 Yl Methyl Pyridine in Functional Materials Science and Catalysis
Catalytic Applications
The nitrogen-rich structure of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine makes it an excellent ligand for coordinating with transition metals, forming catalysts that are active in a range of chemical transformations.
Use as Ligands in Metal-Catalyzed Organic Transformations
Complexes formed between this compound and various metals have demonstrated catalytic activity in several organic reactions. For instance, a copper(II) complex with this ligand has been shown to be an effective catalyst for the oxidation of cyclohexane (B81311). chiralen.com In a study, this complex, [Cu(L)Cl2] where L is the title compound, achieved a cyclohexane conversion of 18.2% with a selectivity of 85.3% for cyclohexanol (B46403) and cyclohexanone, using hydrogen peroxide as the oxidant. chiralen.com The catalytic performance is influenced by factors such as reaction time, temperature, and the concentrations of the catalyst and oxidant. chiralen.com
Furthermore, palladium-containing supramolecular catalysts based on flexible imidazole (B134444) ligands, including this compound, have been developed and applied in organic synthesis. rsc.org
Exploration in Water Oxidation Catalysis: Lessons from Related Pyridine-Pyrazole Systems
While direct studies on this compound for water oxidation are not extensively detailed in the provided results, significant insights can be drawn from structurally similar pyridine-pyrazole systems. For example, copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have been investigated as catalysts for both chemical and electrochemical water oxidation. nih.gov These studies highlight the crucial role of the ligand's electronic and steric properties in determining the catalytic efficiency. nih.gov One such copper complex demonstrated a turnover number (TON) of 4.6 and a turnover frequency (TOF) of 0.31 s⁻¹ in chemical water oxidation. nih.gov In electrocatalytic water oxidation, a related complex exhibited an overpotential of 674 mV and a TOF of 9.77 s⁻¹. nih.gov The design of ligands that can stabilize high oxidation states of the metal center and resist degradation under oxidative conditions is a key factor in developing effective water-oxidation catalysts. acs.org
Development of Advanced Materials
The ability of this compound to form well-defined structures with metal ions has been harnessed in the creation of novel polymers and nanomaterials with tailored properties.
Role in the Synthesis of Polymers and Nanomaterials
This ligand has been utilized in the synthesis of coordination polymers. For example, three new zinc coordination polymers have been isolated using a combination of 2,6-bis(imidazole-1-yl)pyridine and benzenecarboxylate ligands. elsevierpure.com The resulting structures, including a 2D network with 2-fold interpenetration and a non-interpenetrating 2D network, demonstrate how the ligand can direct the assembly of complex supramolecular architectures. elsevierpure.com The choice of solvent was found to play a crucial role in controlling the entanglement of the resulting polymer network. elsevierpure.com Additionally, a coordination polymer of iron(II) with a derivative, 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, has been synthesized and shown to exhibit partial spin crossover behavior. researchgate.net
The principles of metal-catalyzed living radical polymerization, a process for creating polymers with controlled architectures, have been discussed in the context of using copper complexes with related di(1H-imidazol-2-yl)pyridine ligands. frontiersin.org
Integration into Sensing Platforms for Metal Ions and Chemical Species
The imidazole and pyridine (B92270) moieties within this compound provide excellent binding sites for various metal ions and chemical species, making it a valuable component in the design of chemical sensors. While direct applications of the title compound in sensing are not extensively detailed, related structures have shown significant promise. For instance, a derivative, 2,6-bis(2-benzimidazolyl)pyridine, has been utilized as a chemosensor for detecting toxic metabolites. rsc.org The sensing mechanism often relies on the changes in photophysical properties, such as fluorescence, upon binding of the analyte.
Optoelectronic and Photofunctional Applications
Functional Materials Exhibiting Photoluminescence Properties
The ligand this compound and its derivatives have emerged as versatile building blocks for the construction of functional materials with interesting photoluminescent properties. While the luminescence of the free ligand is not extensively reported, its coordination to metal centers often leads to the formation of complexes with significant emissive characteristics. The photoluminescence in these materials typically arises from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions, which are influenced by the nature of the metal ion, the coordination geometry, and the specific substitutions on the pyridine and imidazole rings.
A notable example involves platinum(II) pincer complexes with a structurally related ligand, 2,6-bis(N-methylbenzimidazol-2-yl)pyridine (mbzimpy). rsc.org These complexes, with the general formula [Pt(mbzimpy)X]⁺ (where X is an ancillary ligand), exhibit intense, vibronically-structured emission in glassy solutions at 77 K. rsc.org The emission maxima (λmax) of these complexes are observed in the range of 470-560 nm, and the character of these emissions is assigned to a triplet ligand-centered (³LC) state, with some contributions from a triplet metal-to-ligand charge transfer (³MLCT) state. The electronic properties of the ancillary ligand (X) have a discernible effect on the emission wavelengths. For instance, the emission is red-shifted in the order of phenylacetylide < chloride ≈ methyl < phenyl for the ancillary ligand. rsc.org
The following table summarizes the 77 K emission data for some of the [Pt(mbzimpy)X]⁺ complexes in a 4:1 ethanol-methanol glass.
| Complex | Ancillary Ligand (X) | Emission λmax (0-0) (nm) |
| 1a | Cl | 504 |
| 1b | C≡CPh | 471 |
| 1c | Ph | 522 |
| 1d | CH₃ | 506 |
Data sourced from reference rsc.org
This data illustrates the tunability of the photoluminescent properties of materials based on the 2,6-bis(benzimidazol-2-yl)pyridine framework through modification of the ancillary ligand. Although this is a benzimidazole (B57391) derivative, it provides a strong indication of the potential for developing photoluminescent materials based on the simpler this compound ligand. The imidazole moiety, like benzimidazole, can participate in the electronic transitions that give rise to luminescence, and the coordination of this ligand to various metal ions is expected to yield a range of emissive materials.
Applications in Dye-Sensitized Solar Cells: Insights from Related Pyridine-Benzimidazole Systems
While direct applications of this compound in dye-sensitized solar cells (DSSCs) are not prominently documented, the broader class of pyridine-benzimidazole and related pyridine-imine ligands has shown considerable promise in this field. These compounds are often employed as ancillary ligands in ruthenium-based sensitizers or as components of metal-free organic dyes, where they play a crucial role in the light-harvesting and electron transfer processes that are fundamental to DSSC operation.
Research into related systems provides valuable insights into the potential of this compound in this application. For instance, organic dyes based on benzimidazole (BIm) and pyridoimidazole (PIm) have been synthesized and investigated as sensitizers for DSSCs. nih.govntnu.edu.tw The performance of these dyes is significantly influenced by the substituents on the imidazole core. For example, the efficiency of BIm-based dyes has been found to be higher than that of PIm-based dyes due to better light-harvesting capabilities. nih.govntnu.edu.tw A benzimidazole-based dye, SC36, which incorporates a 4-hexyloxybenzene and a hexyl chain, achieved a power conversion efficiency of 7.38%, which is approximately 85% of the standard N719 ruthenium-based dye. nih.govntnu.edu.tw
The table below presents the photovoltaic performance of DSSCs co-sensitized with different 2,6-bis(iminoalkyl)pyridine derivatives and N719.
| Co-sensitizer | Short Circuit Current Density (Jsc) (mA cm⁻²) | Open Circuit Voltage (Voc) (V) | Fill Factor (FF) | Overall Conversion Efficiency (η) (%) |
| None (N719 only) | - | - | - | 5.43 |
| DM | 16.57 | 0.72 | 0.59 | 7.00 |
| DE | - | - | - | - |
| DP | - | - | - | - |
Data for DM co-sensitizer sourced from references rsc.orgresearchgate.net. Data for N719 only sourced from references rsc.orgresearchgate.net. Data for DE and DP are mentioned in the study but specific values are not provided in the abstract.
Conclusion and Future Research Directions
Summary of Key Research Findings for 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine
Research into this compound has illuminated its exceptional capacity as a ligand for a diverse array of metal ions. The synthesis of this ligand is typically achieved through the alkylation of imidazole (B134444) with 2,6-bis(halomethyl)pyridine under basic conditions. Its coordination chemistry is rich and varied, forming stable complexes with transition metals such as copper, gold, and others. These complexes often exhibit unique structural and electronic properties that are advantageous for applications in catalysis and materials science.
The ability of the imidazole groups to act as versatile donors, coupled with the rigid framework of the pyridine (B92270) core, allows for the formation of well-defined coordination geometries. This structural predictability is a cornerstone of its utility in the rational design of functional molecular and supramolecular architectures.
Emerging Trends and Unexplored Avenues in Ligand Design and Application
The field of ligand design is continually evolving, with a growing emphasis on creating molecules with tailored properties for specific applications. For ligands based on the this compound scaffold, several emerging trends and unexplored avenues are apparent.
One significant trend is the functionalization of the imidazole or pyridine rings to modulate the electronic and steric properties of the ligand. This can influence the catalytic activity and selectivity of the resulting metal complexes. For instance, the introduction of bulky substituents can create specific pockets around the metal center, potentially leading to shape-selective catalysis.
An underexplored avenue is the incorporation of this ligand into multicomponent systems and hybrid materials. The development of metal-organic frameworks (MOFs) and coordination polymers utilizing this ligand as a building block is a promising area of research. Such materials could exhibit interesting porosity, sorption, and sensory properties. The inherent flexibility of the methylene (B1212753) linkers in the ligand could lead to the formation of dynamic and responsive materials.
The exploration of the photophysical and electrochemical properties of its metal complexes is another area ripe for investigation. While some studies have touched upon the luminescence of related compounds, a systematic investigation into the emissive properties of this compound complexes could unveil new applications in sensing, imaging, and light-emitting devices.
Prospective Research Directions for Advanced Material Science and Catalysis Utilizing the Core Ligand
The future of this compound in advanced material science and catalysis is bright, with numerous prospective research directions poised to unlock its full potential.
In the realm of advanced material science , a key direction is the design and synthesis of novel coordination polymers and MOFs. These materials could be engineered for applications in gas storage and separation, given the nitrogen-rich nature of the ligand which can enhance interactions with specific gas molecules. Furthermore, the development of stimuli-responsive materials based on this ligand, which change their properties in response to external triggers like light, temperature, or chemical analytes, is a highly attractive prospect.
For catalysis , the focus is shifting towards more sustainable and efficient chemical transformations. Metal complexes of this compound are promising candidates for a variety of catalytic reactions. Future research should concentrate on:
Oxidation Catalysis: Investigating the efficacy of its complexes in catalyzing oxidation reactions, such as the oxidation of hydrocarbons or the electrocatalytic oxidation of water. The electronic properties of the ligand can be fine-tuned to stabilize high-valent metal-oxo species, which are often key intermediates in these processes.
Polymerization Catalysis: Building upon the success of related nitrogen-donor ligands in polymerization reactions, a systematic study of the catalytic activity of this compound complexes in processes like atom transfer radical polymerization (ATRP) is warranted.
Biomimetic Catalysis: The imidazole moieties in the ligand mimic the histidine residues found in the active sites of many metalloenzymes. This opens up avenues for developing biomimetic catalysts for a range of biochemical transformations.
To facilitate these future endeavors, detailed mechanistic studies, combining experimental and computational approaches, will be crucial to understand the structure-activity relationships and to guide the rational design of next-generation catalysts and materials.
Below is a data table summarizing the potential applications and research directions for metal complexes of this compound.
| Research Area | Potential Application | Key Research Directions |
| Advanced Materials | Gas Storage and Separation | Synthesis of porous MOFs and coordination polymers. |
| Stimuli-Responsive Materials | Incorporation of photo- or thermo-responsive moieties. | |
| Luminescent Sensors | Investigation of photophysical properties of complexes with d¹⁰ metals. | |
| Catalysis | Oxidation Reactions | Development of catalysts for selective hydrocarbon oxidation. |
| Polymerization | Exploration of ATRP and other controlled polymerization techniques. | |
| Biomimetic Systems | Design of catalysts that mimic metalloenzyme active sites. |
Q & A
Q. What are the primary synthetic routes for 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine, and how can its purity be validated?
The compound is typically synthesized via condensation reactions between pyridine derivatives and imidazole-containing precursors. For example, hydrothermal or solvothermal methods are employed to achieve high crystallinity . Purity validation involves elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), and high-resolution mass spectrometry (HR-MS). Single-crystal X-ray diffraction (SCXRD) is critical for confirming structural integrity, as demonstrated in studies where the compound formed methanol trisolvate crystals .
Q. How is this compound utilized as a chemical sensor?
The ligand exhibits selective fluorescence quenching in the presence of aniline, with emission intensity linearly correlated to analyte concentration (detection limit: ~10⁻⁶ M) . Methodologically, UV-vis and fluorescence spectroscopy are used to monitor spectral shifts, while computational modeling (e.g., DFT) can rationalize binding mechanisms. This application avoids interference from common aromatic amines, making it suitable for environmental monitoring .
Q. What are the best practices for resolving crystal structures of coordination polymers involving this ligand?
Use SHELX programs (e.g., SHELXL for refinement) alongside OLEX2 for structure solution and visualization . Key steps include:
- Data collection: High-resolution synchrotron or rotating-anode X-ray sources.
- Refinement: Address disorder in solvent molecules (e.g., methanol in trisolvate structures) via occupancy factor adjustments .
- Validation: Check CIF files with PLATON or checkCIF to ensure geometric accuracy .
Advanced Research Questions
Q. How does conformational flexibility of this compound influence supramolecular isomerism in coordination polymers?
The ligand’s V-shaped geometry and rotational freedom around the pyridine-imidazole bonds enable diverse coordination modes. For example:
- Hydrothermal synthesis with ZnX₂ (X = Cl, Br) yields homochiral helical chains (M/P helicity) .
- Solvothermal reactions in DMF produce achiral zigzag or 2₁-helical motifs, depending on solvent hydration . Structural transitions (e.g., helix-to-zigzag) can be induced by hydration/dehydration, monitored via powder XRD and thermogravimetric analysis (TGA) .
Q. What methodologies enable the study of anion-responsive pseudorotaxanes using this ligand?
The ligand’s imidazole groups participate in anion binding (e.g., carboxylates) to form pH- and temperature-sensitive pseudorotaxanes. Key techniques include:
Q. How can computational methods complement experimental data in analyzing metal-ligand interactions?
Density Functional Theory (DFT) calculations predict binding energies and electronic transitions. For example:
- Optimize geometries of Mn(II) or Zn(II) complexes to match SCXRD bond lengths/angles .
- Time-Dependent DFT (TD-DFT) models UV-vis absorption bands for charge-transfer transitions in sensor applications .
Methodological Recommendations
- Crystallography : Use SHELXL for anisotropic refinement of metal centers and hydrogen-bonding networks .
- Sensing : Pair fluorescence studies with Stern-Volmer analysis to quantify quenching efficiency .
- Supramolecular Assembly : Monitor reaction kinetics via variable-temperature NMR to capture dynamic equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
